![molecular formula C16H23NO4S B3022263 2-[1-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexyl]acetic Acid CAS No. 675624-80-3](/img/structure/B3022263.png)
2-[1-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexyl]acetic Acid
Beschreibung
The compound 2-[1-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexyl]acetic Acid is a complex organic molecule that likely contains a sulfonylamino group attached to a cyclohexyl backbone, with an acetic acid moiety. While the provided papers do not directly discuss this compound, they do provide insight into related chemical structures and reactions that can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related sulfonylamino compounds involves the use of sulfonyl chlorides and imino esters. For example, the preparation of (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester is achieved by reacting tert-butylsulfonamide with thionyl chloride and ethyl glyoxylate. This process suggests that similar methods could potentially be applied to synthesize the compound of interest by substituting the tert-butylsulfonyl group with a 4-methylphenylsulfonyl group and modifying the backbone to a cyclohexyl structure .
Molecular Structure Analysis
The molecular structure of sulfonylamino compounds is characterized by the presence of a sulfonyl group (SO2) bonded to an amino group. In the context of the compound being analyzed, the sulfonylamino group is likely attached to a methylated phenyl ring, which is further linked to a cyclohexyl structure. The precise geometry and stereochemistry of such a molecule would be critical in determining its reactivity and physical properties.
Chemical Reactions Analysis
Chemical reactions involving sulfonylamino compounds can be quite diverse. The paper on silver acetate catalyzed hydroamination indicates that sulfonylamino phenyl compounds can undergo cyclization to form N-heterocyclic rings, such as indolines, under mild conditions. This suggests that the compound may also participate in similar cyclization reactions, potentially leading to the formation of novel heterocyclic structures .
Physical and Chemical Properties Analysis
Eigenschaften
IUPAC Name |
2-[1-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexyl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-13-5-7-14(8-6-13)22(20,21)17-12-16(11-15(18)19)9-3-2-4-10-16/h5-8,17H,2-4,9-12H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTJKVYUZPNHKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCCC2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40413094 | |
Record name | 2-[1-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexyl]acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40413094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexyl]acetic Acid | |
CAS RN |
7232-06-6 | |
Record name | 2-[1-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexyl]acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40413094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.